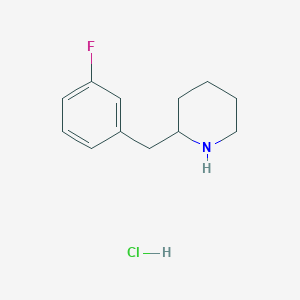

4-(3,4-Difluorophenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(3,4-Difluorophenoxy)piperidine hydrochloride" is not directly mentioned in the provided papers. However, we can infer from the related research that compounds with difluorophenoxy and piperidine structures are of significant interest due to their potential biological activities and applications in medicinal chemistry. For instance, fluorinated piperidines are important building blocks in pharmaceutical chemistry, and various derivatives have been synthesized for their potential use in agrochemicals or pharmaceuticals .

Synthesis Analysis

The synthesis of related piperidine compounds involves various methods. For example, 3-alkoxy-4,4-difluoropiperidines were synthesized by deoxofluorination of 3-alkoxy-4-piperidinones, followed by selective N- and O-deprotection . Another synthesis method includes the stirring of 1-(3-Chlorophenyl)piperazine hydrochloride with an aldehyde by reductive amination in ethanol . These methods suggest that the synthesis of "4-(3,4-Difluorophenoxy)piperidine hydrochloride" could potentially involve similar strategies, such as the use of a difluorophenoxy precursor and a piperidine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectral data analysis and X-ray crystallography. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallizes in the monoclinic crystal system with P 21/c point group . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, have been used to calculate structural and electronic properties, showing excellent agreement with experimental results . These analyses provide insights into the possible molecular structure of "4-(3,4-Difluorophenoxy)piperidine hydrochloride," which could be characterized similarly.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been explored through various analyses. For example, molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis have been carried out to understand the reactivity of the synthesized compounds . The HOMO-LUMO energy gap has been calculated to determine properties like chemical hardness, chemical potential, and electrophilicity index . These studies suggest that "4-(3,4-Difluorophenoxy)piperidine hydrochloride" could also be analyzed to understand its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been investigated through experimental and theoretical methods. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was characterized by single crystal X-ray diffraction and FTIR spectrum . Theoretical calculations have been used to predict thermodynamic properties and electronic absorption spectra . These methods could be applied to "4-(3,4-Difluorophenoxy)piperidine hydrochloride" to analyze its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The synthesis of derivatives related to 4-(3,4-Difluorophenoxy)piperidine hydrochloride involves starting materials such as piperidine-4-carboxylic acid and various reagents to produce compounds with potential applications in medicinal chemistry and materials science. For instance, Zheng Rui explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that afforded a reasonable overall yield, indicating its efficiency and potential for large-scale production (Zheng Rui, 2010).

In another study, the thermal, optical, etching, and structural properties of a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime were characterized, revealing insights into its stability and potential applications in material science. The study employed techniques like single crystal X-ray diffraction and Hirshfeld surface analysis to understand the molecular interactions and structural stability of the compound (C. S. Karthik et al., 2021).

Antimicrobial Activities

The antimicrobial potential of derivatives synthesized from piperidin-4-yl compounds, including those related to 4-(3,4-Difluorophenoxy)piperidine hydrochloride, has been investigated. For example, O. B. Ovonramwen et al. synthesized a compound through a two-step reaction from chalcone, which exhibited moderate activities against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).

Corrosion Inhibition

Piperidin-4-one oxime derivatives, closely related to 4-(3,4-Difluorophenoxy)piperidine hydrochloride, have been studied for their corrosion inhibition properties. A. Senthilkumar et al. explored the use of such derivatives for protecting mild steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. The study utilized various analytical techniques, including electrochemical polarization and impedance spectroscopy, to evaluate the inhibition efficiency (A. Senthilkumar et al., 2011).

Safety and Hazards

Propiedades

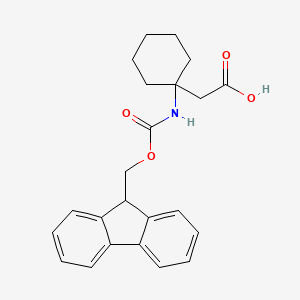

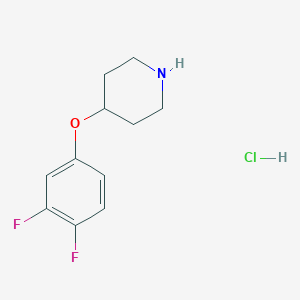

IUPAC Name |

4-(3,4-difluorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYVWAGJHCWHIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenoxy)piperidine hydrochloride | |

CAS RN |

1051919-38-0 |

Source

|

| Record name | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.